4-Formylbenzene-1,3-disulfonic acid disodium salt hydrate

Overview

Description

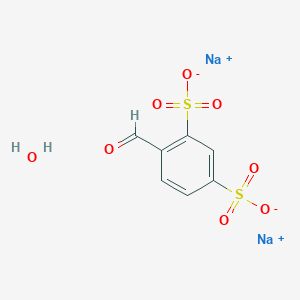

4-Formylbenzene-1,3-disulfonic acid disodium salt hydrate, also known as Benzaldehyde 2,4-disulfonic acid disodium salt or Sodium 4-formylbenzene-1,3-disulfonate, is a chemical compound with the linear formula HCOC6H3(SO3Na)2 · xH2O . It has a molecular weight of 310.21 on an anhydrous basis . This compound is used in the synthesis of polymer electrolyte membranes, which are crucial components of electrochemical devices .

Molecular Structure Analysis

The linear formula of 4-Formylbenzene-1,3-disulfonic acid disodium salt hydrate is HCOC6H3(SO3Na)2 · xH2O . The compound’s molecular weight is 310.21 on an anhydrous basis .Chemical Reactions Analysis

4-Formylbenzene-1,3-disulfonic acid disodium salt hydrate is used in the synthesis of polymer electrolyte membranes . These membranes are crucial components of electrochemical devices .Physical And Chemical Properties Analysis

4-Formylbenzene-1,3-disulfonic acid disodium salt hydrate appears as a white, off-white, or yellow powder or crystals . It has a density of 0.79 g/mL at 20 °C .Scientific Research Applications

Spin Trapping in Mitochondria

4-Formylbenzene-1,3-disulfonic acid disodium salt hydrate has been utilized in the detection of superoxide radicals produced by rat heart mitochondria. Tiron, a derivative of this compound, has been used as a spin trap in the presence of oxidative phosphorylation uncouplers, highlighting its potential in mitochondrial studies (Ledenev, Popova, Konstantinov, & Ruuge, 1985).

Fuel Cell Applications

This compound has been instrumental in the development of membranes for direct methanol fuel cells (DMFCs). The sulfonated poly(vinyl alcohol) (SPVA) with a high degree of sulfonation synthesized from this compound exhibited excellent proton conductivity and low methanol permeability. This suggests potential advantages for its use in DMFC applications (Tseng, Ye, Kao, Joseph, Shen, Rick, & Hwang, 2011).

Catalytic Applications

A new calcium(II) complex synthesized from this compound has shown efficient catalysis in the oxidation of benzylic alcohol. This highlights its potential in catalytic applications, particularly in the conversion of benzyl alcohol to benzaldehyde with high selectivity (Tai, Li, & Liu, 2018).

Proton Exchange Membrane Research

Research involving aromatic polymer proton exchange membranes used this compound as a sulfonated monomer. These membranes have shown promise in new energy fields like portable power equipment and electric vehicles due to their excellent performance characteristics (Gao, Zhang, Zhong, & Daneshfar, 2020).

Synthesis of N-Benzyl Sulfonated Derivatives

This compound was also used in the synthesis of N-benzyl derivatives of chitosan, showcasing its role in chemical synthesis and modification of natural polymers (Crini, Torri, Guerrini, Morcellet, Weltrowski, & Martel, 1997).

Organic/Inorganic Membrane Development

In the field of organic/inorganic membrane development, this compound has been used in the synthesis of membranes with high proton conductivity, relevant for applications in direct methanol fuel cells (Solanki, Mishra, & Murthy, 2016).

Safety and Hazards

The compound is classified as an Eye Irritant (category 2), Skin Irritant (category 2), and may cause respiratory irritation (STOT SE category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

4-Formylbenzene-1,3-disulfonic acid disodium salt hydrate is used in the synthesis of polymer electrolyte membranes . These membranes are crucial components of electrochemical devices . Therefore, the future directions of this compound could be closely tied to the development and advancement of electrochemical devices.

Mechanism of Action

Target of Action

It is used in the synthesis of polymer electrolyte membranes , which suggests that it may interact with specific components of these membranes.

Mode of Action

Given its use in the synthesis of polymer electrolyte membranes , it is likely that it participates in chemical reactions that lead to the formation of these membranes.

Result of Action

Its use in the synthesis of polymer electrolyte membranes indicates that it contributes to the formation of these membranes, which play crucial roles in electrochemical devices .

properties

IUPAC Name |

disodium;4-formylbenzene-1,3-disulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O7S2.2Na.H2O/c8-4-5-1-2-6(15(9,10)11)3-7(5)16(12,13)14;;;/h1-4H,(H,9,10,11)(H,12,13,14);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJQVLWZGODFIH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])C=O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589954 | |

| Record name | Sodium 4-formylbenzene-1,3-disulfonate--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Formylbenzene-1,3-disulfonic acid disodium salt hydrate | |

CAS RN |

207291-88-1 | |

| Record name | Sodium 4-formylbenzene-1,3-disulfonate--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4-formylbenzene-1,3-disulphonate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

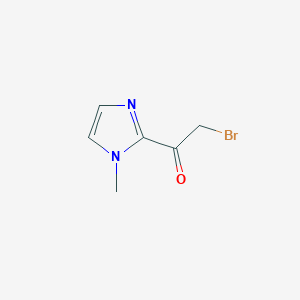

![1-[2-Methyl-1-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B1602472.png)